molecular formula C12H9BrF2N2O3S B1373952 N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide CAS No. 1086063-46-8

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B1373952
CAS No.: 1086063-46-8
M. Wt: 379.18 g/mol
InChI Key: KOPZSDXCMOPQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with bromine and methoxy groups at positions 5 and 2, respectively, and a 2,4-difluorobenzenesulfonamide moiety at position 2. It is synthesized via a two-step process: (1) condensation of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine (91% yield) , and (2) optional borylation of the bromine group for further functionalization (e.g., Suzuki-Miyaura coupling) . The compound exhibits a molecular weight of 378.95 g/mol (C₁₂H₁₀BrF₂N₂O₃S) and is characterized by HRMS ([M+H]⁺: 378.9485) and distinct NMR signals (e.g., δ 10.36–10.38 ppm for the sulfonamide NH proton) .

Its primary application lies in medicinal chemistry as a dual PI3K/mTOR inhibitor, where the pyridyl sulfonamide scaffold contributes to binding interactions in kinase domains .

Properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2N2O3S/c1-20-12-10(4-7(13)6-16-12)17-21(18,19)11-3-2-8(14)5-9(11)15/h2-6,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPZSDXCMOPQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733244
Record name N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086063-46-8
Record name N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and benzene intermediates. The key steps include:

    Methoxylation: The addition of a methoxy group to the pyridine ring.

    Sulfonamidation: The attachment of the sulfonamide group to the benzene ring.

The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Miyaura Borylation Reaction

This compound undergoes Miyaura borylation to form boronate esters, a critical step for subsequent Suzuki-Miyaura cross-couplings.

Reaction Conditions

  • Substrate : N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

  • Reagents : Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%), KOAc (3 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 90°C

  • Time : 7 hours

  • Atmosphere : Nitrogen

Outcome

  • Product : 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

  • Yield : 100% (isolated as pale yellow solid)

  • Key Data :

    • MS (ESI): m/z 427.0 [M+H]⁺

    • 1H^1H NMR (CDCl₃): δ 8.25 (d, J = 1.0 Hz, 1H), 1.33 (s, 12H)

Suzuki-Miyaura Cross-Coupling

The boronate ester derived from this compound participates in Pd-catalyzed couplings with aryl/heteroaryl bromides to form biaryl derivatives.

Example Reaction with Thieno[2,3-d]pyrimidine Bromides

Conditions

  • Substrate : Boronate ester (1.2 equiv)

  • Coupling Partner : 6-Bromo-4-(pyridin-4-yl)thieno[2,3-d]pyrimidine

  • Catalyst : Pd(dppf)Cl₂ (10 mol%)

  • Base : K₂CO₃ (2M aqueous solution)

  • Solvent : 1,4-Dioxane/H₂O (5:1)

  • Temperature : 100°C

  • Time : 4–24 hours

Outcomes

Product StructureYield (%)LCMS (m/z)Biological Activity (IC₅₀)
6g (Thieno[2,3-d]pyrimidine derivative)98.9512.0 [M+H]⁺PI3Kα: 0.20 nM; mTOR: 21 nM
6e (Methyl-substituted analog)98.78525.9 [M+H]⁺HCT-116 cell growth: 10 nM

Key Findings

  • Coupling efficiency depends on steric and electronic effects of the brominated partner.

  • Electron-deficient heterocycles (e.g., pyridinyl thienopyrimidines) enhance reaction rates .

Structural Optimization for PI3K/mTOR Dual Inhibitors

Modification SiteEffect on Activity
Part A (Sulfonamide-pyridine)Maintains hydrogen bonding with Val851 (hinge region)
Part B (Thienopyrimidine)Enhances hydrophobic interactions with ATP-binding pocket
Part C (Methoxy group)Improves metabolic stability and oral bioavailability

Notable Derivatives

  • Compound 7 : IC₅₀ = 0.20 nM (PI3Kα) and 21 nM (mTOR) .

  • Compound 6g : Demonstrated 98.9% purity and high selectivity for PI3K over related kinases .

Reaction Mechanism Insights

  • Miyaura Borylation : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with bis(pinacolato)diboron.

  • Suzuki Coupling : Involves Pd-mediated transfer of the aryl group from boron to the coupled bromide, facilitated by base-assisted activation.

Stability and Handling

  • Storage : Stable under inert gas at –20°C for >6 months.

  • Sensitivity : Moisture-sensitive due to boronate ester functionality.

This compound’s versatility in cross-coupling reactions underscores its value in drug discovery, particularly for oncology targets. Quantitative yields in Miyaura borylation and robust coupling efficiency with diverse electrophiles make it indispensable for generating structurally complex kinase inhibitors.

Scientific Research Applications

Medicinal Chemistry

N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide has been investigated for its potential as a drug candidate due to its ability to inhibit specific biological pathways. Key applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
    Study ReferenceFindings
    Demonstrated efficacy in targeting PI3K/mTOR pathways, crucial for cancer cell survival.

Enzyme Inhibition Studies

The compound has been evaluated as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structure allows for selective binding to active sites, making it a valuable tool in enzyme kinetics studies.

Biological Assays

Due to its unique chemical structure, this compound can be used in biological assays to understand the interactions between small molecules and biological targets.

Application AreaDescription
Drug DiscoveryScreening for potential therapeutic agents targeting specific diseases.
Biochemical ResearchInvestigating enzyme mechanisms and metabolic pathways.

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers explored the effects of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis in treated cells.

Case Study 2: Enzyme Targeting

Another significant study focused on the compound's role as an inhibitor of a key enzyme involved in metabolic disorders. The findings revealed that it could significantly reduce enzyme activity, suggesting its potential use in therapeutic interventions for metabolic diseases.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzenesulfonamide Moiety

The 2,4-difluorobenzenesulfonamide group in the target compound is critical for both synthetic efficiency and bioactivity. Comparisons with analogs bearing alternative substituents include:

Compound Substituents on Benzenesulfonamide Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Applications
Target Compound (8c) 2,4-Difluoro 75.4 65.8–66.5 378.95 PI3K/mTOR inhibition
N-(5-Bromo-2-methoxypyridin-3-yl)-4-fluorobenzenesulfonamide (8b) 4-Fluoro 63.5 360.96 Intermediate for kinase inhibitors
N-(5-Bromo-2-methoxypyridin-3-yl)benzenesulfonamide (8a) None 67.8 342.97 Baseline for SAR studies
Compound 4r 2,4-Difluoro 60 65.8–66.5 472.40 Anticancer screening

Key Findings :

  • The 2,4-difluoro substitution enhances electrophilicity and binding affinity compared to mono- or non-fluorinated analogs .
  • Lower yields in 4r (60% vs. 75.4% for 8c) suggest steric or electronic challenges in bulkier pyrano-pyrazol systems .
Pyridine Ring Modifications

Replacing the bromine or methoxy groups alters reactivity and biological activity:

Compound Pyridine Substituents Key Properties
N-(5-Bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide 5-Bromo, 2-Chloro Higher molecular weight (383.61 g/mol); reduced solubility
N-(5-(4-Oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 5-Pyridopyrimidinone, 2-Methoxy Improved mTOR inhibition (IC₅₀ < 10 nM)

Key Findings :

  • Chlorine at position 2 (vs. methoxy) reduces hydrogen-bonding capacity, impacting kinase selectivity .
  • Boronation of bromine (e.g., to form pinacol boronate 5) enables diversification via cross-coupling reactions .

Key Findings :

  • The 2,4-difluorobenzenesulfonamide moiety enhances hydrophobic interactions in the ATP-binding pocket .
  • Bulky substituents (e.g., cyclohexylmethyl in 17k) reduce potency by ~7-fold .

Q & A

Q. What is the optimized synthetic route for N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, and what yields can be expected?

The compound is synthesized via sulfonamide coupling between 5-bromo-2-methoxypyridin-3-amine and 2,4-difluorobenzenesulfonyl chloride in anhydrous pyridine. The reaction proceeds at room temperature for 24 hours, followed by precipitation in water and washing with hexane. This method yields 91% of the target compound as a brown-yellow solid . Alternative routes, such as Suzuki coupling with 4-(fluorosulfonyl)phenylboronic acid, have also been reported, though yields are not explicitly stated .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS). For example, HRMS data (m/z 461.0938 [M+H]+) confirm the molecular formula C12H9BrF2N2O3S. Additional purity checks may include HPLC or elemental analysis .

Q. What solvent systems are recommended for handling this compound in experimental settings?

The compound is synthesized in pyridine and precipitated using water, suggesting polar aprotic solvents are suitable for reactions. Post-synthesis, it is washed with hexane, indicating limited solubility in non-polar solvents. For biological assays, DMSO or DMF are likely candidates due to the compound’s aromatic and sulfonamide groups .

Advanced Research Questions

Q. How do structural modifications to the pyridyl sulfonamide moiety influence PI3K/mTOR inhibitory activity?

Studies show that retaining the pyridyl sulfonamide core is critical for binding to the ATP pocket of PI3K/mTOR kinases. Removing bulky substituents (e.g., pyridazine) reduces molecular weight while maintaining potency. For instance, replacing the pyridazine group with a pyridopyrimidinone scaffold improved selectivity and in vivo efficacy . Fluorine atoms at the 2,4-positions enhance hydrophobic interactions, while bromine may stabilize π-π stacking with kinase residues .

Q. What computational methods are employed to predict binding affinity to PI3K/mTOR kinases?

Virtual docking studies using software like AutoDock Vina or Schrödinger Suite analyze interactions with key residues (e.g., Val882 in mTOR). Quantitative structure-activity relationship (QSAR) models correlate electronic properties (e.g., Hammett constants of fluorine) with IC50 values. Molecular dynamics simulations further assess stability in the binding pocket over 100 ns trajectories .

Q. How can researchers resolve discrepancies in inhibitory potency data across derivatives of this sulfonamide?

Contradictions in IC50 values may arise from assay conditions (e.g., ATP concentration, kinase isoforms). Normalizing data using reference inhibitors (e.g., LY294002 for PI3K) and validating via orthogonal assays (e.g., Western blot for p-AKT suppression) can clarify potency. Structural analogs with minor substitutions (e.g., chlorine at the 5-position) should be compared to identify pharmacophore requirements .

Q. How does the halogen composition (Br, F) affect pharmacokinetics and target binding?

Bromine at the pyridine 5-position enhances membrane permeability due to its lipophilicity, while fluorines at the benzene 2,4-positions improve metabolic stability by resisting cytochrome P450 oxidation. X-ray crystallography reveals that fluorine forms hydrogen bonds with backbone amides in the kinase hinge region, critical for affinity. Bromine’s steric bulk may limit off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.